molecular formula C12H21ClO B8658040 2-Octylcyclopropane-1-carbonyl chloride CAS No. 52355-54-1

2-Octylcyclopropane-1-carbonyl chloride

Cat. No. B8658040
CAS RN: 52355-54-1
M. Wt: 216.75 g/mol
InChI Key: WQXIVNPZOOUNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octylcyclopropane-1-carbonyl chloride is a useful research compound. Its molecular formula is C12H21ClO and its molecular weight is 216.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Octylcyclopropane-1-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Octylcyclopropane-1-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52355-54-1

Product Name

2-Octylcyclopropane-1-carbonyl chloride

Molecular Formula

C12H21ClO

Molecular Weight

216.75 g/mol

IUPAC Name

2-octylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-10-9-11(10)12(13)14/h10-11H,2-9H2,1H3

InChI Key

WQXIVNPZOOUNQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC1C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 grams of anhydrous CuSO4 was suspended in 9 grams of 1-decene in a 2-neck round bottom flask. To one of the necks was fitted a water cooled condenser; to the other an addition funnel filled with a solution of 7.5 g. or ethyl diazoacetate dissolved in 10 grams of 1-decene. The CuSO4 suspension was heated at 100° C. The dropwise addition of 1-decene solution of ethyldiazoacetate into the suspension was accompanied with nitrogen evolution. The reaction mixture was heated after the completion of addition until nitrogen evolution stopped. After filtering CuSO4, the entire bulk of the reaction products was chromatographed quickly on silica gel, eluting with 1:1 mixture of low boiling petroleum ether and CHCl3. The first fraction was the unreacted 1-decene, followed by 5.5 grams of a mixture of cis and trans ethyl 2-(n-octyl)cyclopropanecarboxylate. 4.0 grams of this mixture was hydrolyzed by refluxing with 2.4 g. of NaOH in 30 ml. of H2O for 10 hours. The hydrolysate was washed with ether to remove unreacted esters, then acidified to pH 1 with HCl, followed by extraction with ether. The concentrated ether extracts gave 2.2 g. of 2-(n-octyl)cyclopropanecarboxylic acid. The entire bulk of this acid was treated with excess amount of SOCl2 at room temperature for 10 hours. Evaporation of excess SOCl2 gave quantitative yield of products.
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